3-ethoxy-N'-hydroxypropanimidamide
Descripción
Propiedades
IUPAC Name |
3-ethoxy-N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNZGQTFBFHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407742 | |
| Record name | 3-ethoxy-N'-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188720-03-8 | |
| Record name | 3-ethoxy-N'-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-ethoxy-N'-hydroxypropanimidamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-ethoxy-N'-hydroxypropanimidamide
This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 3-ethoxy-N'-hydroxypropanimidamide, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is predicated on the well-established nucleophilic addition of hydroxylamine to a nitrile precursor, 3-ethoxypropanenitrile. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for characterization.
Introduction and Significance
3-ethoxy-N'-hydroxypropanimidamide belongs to the class of compounds known as amidoximes (or N'-hydroxyimidamides). This functional group is recognized as a versatile pharmacophore in drug discovery due to its ability to act as a nitric oxide donor, a bioisostere for carboxylic acids, and a metal-chelating moiety. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. The ethoxy moiety in the target compound provides specific lipophilic characteristics that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
Reaction Mechanism and Rationale
The synthesis of 3-ethoxy-N'-hydroxypropanimidamide is achieved through the reaction of 3-ethoxypropanenitrile with hydroxylamine. The core of this transformation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.
The reaction is typically carried out using hydroxylamine hydrochloride, which requires the presence of a base to liberate the free hydroxylamine nucleophile. The choice of base is critical; an inorganic base like sodium carbonate or an organic base such as triethylamine can be employed. The reaction is often performed in a protic solvent, such as ethanol or methanol, which facilitates the proton transfer steps in the mechanism.
A potential side reaction in the synthesis of amidoximes is the formation of the corresponding amide through hydrolysis of the nitrile, especially if water is present under harsh conditions.[1] The protocol described herein is optimized to favor the formation of the desired N'-hydroxyimidamide product.
Caption: Chemical transformation from nitrile to N'-hydroxyimidamide.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-ethoxy-N'-hydroxypropanimidamide.
Materials and Equipment
-
Reagents:
-
3-Ethoxypropanenitrile (97% or higher)
-
Hydroxylamine hydrochloride (99%)
-
Anhydrous sodium carbonate or Triethylamine
-
Ethanol (anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Standard laboratory glassware
-
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Ethoxypropanenitrile | 99.13 | 50 | 4.96 g (5.2 mL) | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 75 | 5.21 g | 1.5 |
| Sodium Carbonate | 105.99 | 40 | 4.24 g | 0.8 |
| Ethanol (solvent) | - | - | 100 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (5.21 g, 75 mmol) and anhydrous sodium carbonate (4.24 g, 40 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the in-situ formation of free hydroxylamine.
-
Addition of Nitrile: Add 3-ethoxypropanenitrile (4.96 g, 50 mmol) to the reaction mixture using a syringe or dropping funnel.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting nitrile should show a higher Rf value than the more polar product.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (sodium chloride and excess sodium carbonate).
-
Wash the filter cake with a small amount of ethanol (2 x 20 mL) to recover any residual product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A gradient elution starting with a mixture of hexanes and ethyl acetate (e.g., 3:1) and gradually increasing the polarity to pure ethyl acetate is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-ethoxy-N'-hydroxypropanimidamide as a white solid or a pale oil.
-
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 3-ethoxy-N'-hydroxypropanimidamide
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), two methylene groups of the propanimidamide backbone (likely triplets), and broad, exchangeable singlets for the -NH₂ and -NOH protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all five carbon atoms in the molecule with distinct chemical shifts for the ethoxy carbons, the methylene carbons, and the imidamide carbon.
-
IR (Infrared) Spectroscopy: Key vibrational bands to look for include N-H and O-H stretching (broad, in the range of 3100-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N stretching (around 1640-1680 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[2][3]
-
Ventilation: All steps of this procedure should be carried out in a well-ventilated chemical fume hood.[4][5]
-
Hydroxylamine Hydrochloride: This reagent is a skin and eye irritant and can be harmful if swallowed.[3][5][6] Avoid inhalation of dust and direct contact with skin and eyes.[2][4] In case of contact, flush the affected area with copious amounts of water.[2][3]
-
Solvents: Ethanol and ethyl acetate are flammable. Keep them away from open flames and ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Loba Chemie, Hydroxylamine Hydrochloride for Synthesis Safety Data Sheet. Available at: [Link]
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Available at: [Link][1]
-
An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. ResearchGate. Available at: [Link][7]
-
3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. Available at: [Link][8]
-
CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents. Available at: [9]
Sources
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prochemonline.com [prochemonline.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
physicochemical properties of 3-ethoxy-N'-hydroxypropanimidamide
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Ethoxy-N'-hydroxypropanimidamide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-ethoxy-N'-hydroxypropanimidamide, a molecule of interest for researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous N'-hydroxyimidamide structures and established analytical methodologies to present a robust roadmap for its complete profiling. We detail the predicted properties, structural attributes, and potential chemical stability concerns. Crucially, this guide offers detailed, field-proven experimental protocols for determining critical parameters such as acid-base dissociation constants (pKa), aqueous solubility, and lipophilicity (LogP). The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. This document is intended to serve as a primary resource for scientists initiating research on this compound, enabling a systematic and rigorous evaluation of its properties.
Introduction to the N'-Hydroxyimidamide Moiety
The N'-hydroxyimidamide functional group, also known as an amidoxime, is a versatile structural motif in medicinal chemistry. It is often considered a bioisostere of carboxylic acids, esters, and amides, capable of participating in key hydrogen bonding interactions with biological targets. Compounds incorporating this moiety have been investigated for a range of therapeutic applications, including as antimalarials and enzyme inhibitors[1][2]. The specific compound, 3-ethoxy-N'-hydroxypropanimidamide, incorporates an aliphatic ethoxy group, which is expected to influence its lipophilicity and metabolic stability. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any drug development campaign, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Molecular Structure
A precise definition of the molecule's structure and fundamental identifiers is the foundation of any technical analysis.
Molecular Structure
The chemical structure of 3-ethoxy-N'-hydroxypropanimidamide is depicted below. The molecule features a propanimidamide core, substituted with an N'-hydroxy group and a 3-ethoxy group on the propyl chain.
Caption: 2D Structure of 3-ethoxy-N'-hydroxypropanimidamide.
Chemical Identifiers
All quantitative data and chemical identifiers are summarized in the table below for easy reference.
| Parameter | Value | Source / Comment |
| IUPAC Name | 3-Ethoxy-N'-hydroxypropanimidamide | Systematic Name |
| CAS Number | 188720-03-8 | Chemical Abstracts Service Registry Number[3] |
| Molecular Formula | C₅H₁₂N₂O₂ | Derived from structure |
| Molecular Weight | 132.16 g/mol | Calculated from formula |
| Canonical SMILES | CCOCCC(=N)NO | Simplified Molecular Input Line Entry System |
| Predicted XLogP3 | -0.1 | For the parent N'-hydroxypropanimidamide[4] |
| Predicted pKa (Base) | ~9-10 | Estimated based on unsubstituted amidines |
| Predicted pKa (Acid) | ~11-12 | Estimated based on N-hydroxy compounds |
Core Physicochemical Properties & Rationale
The following sections delve into the key physicochemical properties that dictate the behavior of a drug candidate. The discussion is grounded in the expected contributions of the molecule's functional groups.
Acidity, Basicity, and Ionization (pKa)
The ionization state of a molecule at physiological pH (typically 1.5 to 7.4) is a critical determinant of its solubility, permeability, and target binding. 3-Ethoxy-N'-hydroxypropanimidamide is an amphoteric compound, possessing both a basic and an acidic center.
-
Basic Center: The unsubstituted iminamine (=N-H) group is basic and will be protonated at low pH. The pKa of this group is expected to be in the range of 9-10, similar to other simple amidines.
-
Acidic Center: The N-hydroxy (N-OH) group is weakly acidic and will be deprotonated at high pH. Its pKa is likely to be in the 11-12 range.
Therefore, at physiological pH 7.4, the molecule will exist predominantly in its neutral form. Understanding the precise pKa values is essential for developing formulations and predicting its behavior in different compartments of the body.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key indicator of its ability to cross biological membranes.
-
LogP (Partition Coefficient): This measures the lipophilicity of the neutral species. The parent compound, N'-hydroxypropanimidamide, has a computed XLogP3 of -0.1, indicating it is relatively hydrophilic[4]. The addition of the ethoxy group in our target molecule will increase its lipophilicity.
-
LogD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic species. Since the molecule is neutral at pH 7.4, its LogD₇.₄ will be approximately equal to its LogP.
An experimental determination of LogP/LogD is crucial for validating computational predictions and for building accurate structure-activity relationships (SAR).
Aqueous Solubility
Solubility is a gatekeeper for oral absorption; a compound must dissolve to be absorbed.[5] It is influenced by both lipophilicity and the energy of the crystal lattice.
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution and represents the upper limit of its solubility.[6][7] It is the gold-standard measurement for pre-formulation studies.
-
Kinetic Solubility: Often measured in high-throughput screening, this assesses the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[7][8] It provides a rank-ordering of compounds but can overestimate the true solubility.[6]
Given the polar N-hydroxyimidamide group, moderate aqueous solubility is anticipated, but this can be significantly reduced by strong crystal packing forces.
Experimental Protocols for Characterization
The following protocols describe robust, validated methods for determining the key physicochemical properties discussed above.
Workflow for pKa Determination via NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful method that tracks the chemical shift of specific protons as a function of pH to determine pKa values.[9][10]
Caption: Workflow for determining pKa by ¹H NMR Titration.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compound (~20 mg/mL) in D₂O, along with standardized titrants (e.g., 0.5 M DCl and 0.5 M NaOD).[10]
-
Sample Array: In a series of NMR tubes, add a fixed amount of the compound stock solution. Add varying amounts of DCl and NaOD to create a pH gradient across the samples, spanning from approximately pH 2 to 12.
-
pH Measurement: Measure the pH of each sample using a calibrated pH meter. Correct the reading to obtain the pD value (pD = pH* + 0.4).[10]
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).[11]
-
Data Analysis: Identify one or more proton resonances that show a significant chemical shift (δ) change with pH. Protons adjacent to the iminamine and N-hydroxy groups are ideal candidates.
-
Curve Fitting: Plot the chemical shift (δ) of the selected proton(s) against the measured pD. Fit the resulting data to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the inflection point of the sigmoidal curve.[9]
Workflow for Thermodynamic Solubility via Shake-Flask Method
The shake-flask method remains the definitive standard for measuring thermodynamic solubility.[6]
Caption: Workflow for Shake-Flask Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37°C for biopharmaceutical relevance) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6][12]
-
Separation: After equilibration, carefully separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[6]
-
Quantification: Prepare a standard curve of the compound in the analysis solvent. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.
-
Solid-State Analysis (Optional but Recommended): Recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or hydrate form change occurred during the experiment.
Chemical Stability and Reactivity Considerations
The N'-hydroxyimidamide moiety presents potential stability challenges that must be considered.
-
Hydrolytic Stability: Like many functional groups, the imidamide could be susceptible to hydrolysis, particularly at non-neutral pH. Stability studies should be conducted at pH values relevant to gastric fluid (~pH 2) and intestinal fluid (~pH 7.5) to assess its viability as an oral drug candidate.[1]
-
Redox Stability: The N-hydroxy group could be susceptible to oxidation or reduction under certain metabolic conditions.
-
Tautomerism: The amidoxime group can exist in tautomeric forms (oxime and nitrone), which may influence its binding and reactivity.
A preliminary stability assessment should involve incubating the compound in buffers of varying pH at 37°C and monitoring its degradation over time by HPLC.
Conclusion
3-Ethoxy-N'-hydroxypropanimidamide is a compound with structural features that make it an interesting candidate for further investigation in drug discovery programs. This guide provides the necessary scientific foundation and practical protocols to undertake a thorough physicochemical characterization. By systematically determining its pKa, solubility, lipophilicity, and stability, researchers can generate the critical data needed to understand its ADME potential, guide formulation development, and build robust structure-activity relationships. The successful execution of these studies will enable informed decisions on the progression of this and related molecules in the drug development pipeline.
References
- Raytor. (2026, January 22).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- American Pharmaceutical Review. (2013, April 2).
- PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
- PubChem - NIH. N'-hydroxypropanimidamide | C3H8N2O | CID 6521662.
- PubMed.
- PMC. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum.
- PMC.
- University of East Anglia. (2022, May 27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.
- PMC.
- BLD Pharm. 188720-03-8|3-Ethoxy-N-hydroxypropanimidamide.
- MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2024, July 27).
- MDPI. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.
Sources
- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 188720-03-8|3-Ethoxy-N-hydroxypropanimidamide|BLD Pharm [bldpharm.com]
- 4. N'-hydroxypropanimidamide | C3H8N2O | CID 6521662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rheolution.com [rheolution.com]
- 6. raytor.com [raytor.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Structural Elucidation and Physicochemical Characterization of 3-Ethoxy-N'-hydroxypropanimidamide
A Comprehensive Analytical Framework for Drug Development
Executive Summary
3-ethoxy-N'-hydroxypropanimidamide (CAS 188720-03-8) represents a critical class of amidoxime intermediates. Often utilized as a bioisostere for carboxylic acids or as a prodrug moiety for amidines (to improve oral bioavailability), its structural analysis presents unique challenges. This guide moves beyond basic identification to address the dynamic stereochemistry (E/Z isomerism) and thermal instability that often confound standard analytical workflows.
Part 1: Structural Dynamics & Theoretical Framework
The molecule consists of an ethoxy ether tail linked to an amidoxime headgroup. While the ether linkage is chemically inert under standard conditions, the amidoxime functionality (
1.1 The Isomerism Challenge (E vs. Z)
Unlike simple amides, amidoximes possess a C=N double bond that restricts rotation, leading to distinct Z (syn) and E (anti) diastereomers.
-
Z-Isomer: The hydroxyl group (-OH) and the amino group (-NH2) are on the same side of the C=N bond. This is typically the thermodynamically favored form due to an intramolecular hydrogen bond between the oxime oxygen and an amino proton.
-
E-Isomer: The groups are on opposite sides.
Analytical Implication: In HPLC and NMR, you will often observe "split" peaks. Inexperienced analysts may misinterpret the minor E-isomer as a process impurity.
1.2 Tautomeric Equilibrium
The amidoxime group exists in equilibrium between the oxime-amine form (predominant) and the hydroxyl-imine form. This equilibrium is solvent-dependent and heavily influences proton NMR shifts.
Figure 1: The dynamic relationship between geometric isomers (slow exchange on NMR timescale) and tautomers (fast exchange).
Part 2: Spectroscopic Characterization[1]
To validate the structure, a multi-modal approach is required. The following data is synthesized from first-principles chemical shift theory and literature on homologous aliphatic amidoximes.
2.1 Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
Predicted
| Position | Group | Shift ( | Multiplicity | Integral | Mechanistic Insight |
| N-OH | Oxime Hydroxyl | 8.5 - 9.0 | Singlet (Broad) | 1H | Highly deshielded; chemical shift is concentration/temperature dependent due to H-bonding. |
| NH | Amide Amine | 5.3 - 5.8 | Singlet (Broad) | 2H | often appears as a broad hump. If E/Z isomers are present, this may split into two unequal signals. |
| O-CH | Ether (Ethyl) | 3.40 | Quartet ( | 2H | Characteristic deshielding by oxygen. |
| O-CH | Ether (Propyl) | 3.55 | Triplet ( | 2H | Distinct from the ethyl group due to different neighboring environment. |
| C-CH | Alpha-Methylene | 2.15 | Triplet ( | 2H | Upfield from the ether protons; adjacent to the C=N system. |
| CH | Methyl | 1.10 | Triplet ( | 3H | Classic triplet of the ethoxy tail. |
Critical QC Check: If the integration of the NH
2.2 Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the conversion of the starting material (3-ethoxypropionitrile) to the product.
-
Diagnostic Disappearance: Loss of the sharp Nitrile (
) stretch at ~2250 cm . -
Diagnostic Appearance:
-
&
: Broad envelope at 3200–3500 cm . -
: Strong band at 1650–1665 cm
(The "fingerprint" of the amidoxime). -
: Moderate band at 900–950 cm
.
-
&
2.3 Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+). Amidoximes protonate easily on the imine nitrogen.
-
Molecular Ion:
Da. -
Fragmentation Pattern:
-
130 (
): Loss of or (common in amidoximes). -
114 (
): Loss of hydroxylamine fragment ( ).
-
130 (
Part 3: Stability & Reactivity (The Tiemann Rearrangement)
The most critical "Application Scientist" insight for this molecule is its thermal instability. Amidoximes are prone to the Tiemann Rearrangement when heated or treated with acylating agents.
Mechanism: The amidoxime rearranges to a monosubstituted urea derivative.
Implication for Analysis:
-
DO NOT USE GC-MS: The high temperature of the injection port (
) will induce rearrangement. You will detect the urea decomposition product, not the target molecule. -
Use LC-MS or HPLC-UV: Analyze at ambient temperature or
.
Figure 2: Decision tree highlighting the risk of thermal degradation during analysis.
Part 4: Experimental Protocols
4.1 Synthesis (Bench Scale)
-
Reagents: 3-ethoxypropionitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (1.2 eq), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve
and in water. -
Add 3-ethoxypropionitrile and ethanol.
-
Reflux at
for 6–12 hours. Monitor by TLC (stain with – amidoximes turn deep red/purple). -
Workup: Evaporate ethanol. Extract aqueous layer with Ethyl Acetate. The product is polar; multiple extractions may be needed.
-
4.2 HPLC Method (Purity & Assay)
This method separates the amidoxime from the nitrile precursor and potential urea degradants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: Buffering is essential to suppress silanol interactions with the basic amidine moiety.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (low absorption) and 230 nm.
-
Flow Rate: 1.0 mL/min.
Troubleshooting Tip: If peak tailing occurs, add 0.1% Triethylamine to the mobile phase to compete for silanol sites, or increase the buffer concentration.
References
-
IUPAC. (2014).[1] Compendium of Chemical Terminology (Gold Book). "Amidoximes."[2][3] [Link]
-
PubChem. (n.d.).[1][4] Compound Summary for CID 142011294: N-(aminomethylidene)-3-ethoxypropanamide (Analogous Structure). National Library of Medicine. [Link]
- Dunn, P. J., et al. (2011). "Tiemann Rearrangement of Amidoximes." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference on amidoxime instability).
-
Kitamura, K., et al. (2018). "Equilibrium of Amidoxime Tautomers and Their Coordination to Uranyl Ions." Inorganic Chemistry, 57(4). (Reference for E/Z isomerism and tautomerism mechanisms). [Link]
Sources
Technical Guide: The Mechanistic and Functional Divergence of Nitric Oxide Synthase (NOS) Isoforms
Executive Summary
Nitric oxide (NO) is a ubiquitous signaling radical that defies the conventional receptor-ligand paradigm. Its production is governed by three distinct nitric oxide synthase (NOS) isoforms: nNOS (NOS1) , iNOS (NOS2) , and eNOS (NOS3) .[1][2] While these enzymes share significant structural homology (~50-60%) and a common catalytic mechanism, their physiological roles are strictly segregated by differential regulation, subcellular localization, and kinetic profiles.
For drug development professionals and researchers, the challenge lies not in understanding the general reaction (L-Arginine → L-Citrulline + NO), but in mastering the isoform-specific nuances —specifically the calcium-dependent "latching" of calmodulin, the phosphorylation switches of eNOS, and the catastrophic "uncoupling" phenomenon where NOS turns into a superoxide generator. This guide synthesizes these mechanisms into actionable experimental frameworks.
Part 1: Structural & Functional Divergence
All NOS isoforms are homodimers that function as self-sufficient electron transport chains. Electrons flow from a C-terminal Reductase Domain (homologous to cytochrome P450 reductase) to an N-terminal Oxygenase Domain (containing the Heme active site).
However, the trigger for this electron flow varies critically between isoforms.
Table 1: Comparative Isoform Profiling
| Feature | nNOS (NOS1) | iNOS (NOS2) | eNOS (NOS3) |
| Primary Expression | Neurons, Skeletal Muscle | Macrophages, Glia (Inducible) | Endothelial Cells, Cardiomyocytes |
| Ca²⁺ Dependence | High (Transient activation) | None (Tightly bound CaM) | High (Transient activation) |
| NO Output | Low (pM - nM range) | High (µM range, cytotoxic) | Low (pM - nM range) |
| Subcellular Localization | Cytosolic/Membrane (PDZ domain) | Cytosolic | Golgi/Plasma Membrane (Acylation) |
| Half-Life | Short (regulated by Ca²⁺ transients) | Long (regulated by transcription) | Short (regulated by Ca²⁺/Phos) |
| Key Inhibitors | 7-Nitroindazole (7-NI) | 1400W | L-NAME (Non-selective) |
Mechanism of Catalysis & Electron Flow
The following diagram illustrates the conserved electron flow required for NO synthesis. Note that dimerization is obligatory ; monomers are inactive.
Figure 1: The NOS Electron Transfer Chain. Electron flow from FMN to Heme is the rate-limiting step, strictly gated by Calmodulin (CaM) binding.
Part 2: The Regulatory Landscape
Understanding regulation is critical for experimental design. You cannot assay eNOS and iNOS under the same conditions and expect valid results.
The Calcium/Calmodulin "Latch"
-
nNOS & eNOS: These are constitutively expressed but exist in a latent state. At resting intracellular Ca²⁺ (~100 nM), CaM does not bind. Upon activation (e.g., shear stress or glutamate signaling), Ca²⁺ rises (>500 nM), allowing CaM to bind the "latch" region, enabling electron transfer from FMN to Heme.
-
iNOS: This isoform binds CaM with extremely high affinity even at resting Ca²⁺ levels.[3] Therefore, iNOS activity is calcium-independent . Its regulation is purely transcriptional (NF-κB pathway). Experimental Note: When assaying iNOS in cell lysates, adding EGTA (calcium chelator) will not inhibit it, whereas it will abolish nNOS/eNOS activity.
eNOS Phosphorylation Switches
eNOS is unique in its heavy reliance on phosphorylation for gain/loss of function.
-
Activation (Ser1177): Phosphorylation by Akt or PKA increases the sensitivity of eNOS to Ca²⁺/CaM, effectively "supercharging" the enzyme.
-
Inhibition (Thr495): Phosphorylation by PKC interferes with CaM binding, keeping the enzyme inactive even if Ca²⁺ is elevated.
Figure 2: The eNOS Phosphorylation Switch. Ser1177 phosphorylation (green) drives activation, while Thr495 phosphorylation (red) imposes inhibition.
Part 3: Pathological Pivot - eNOS Uncoupling
In drug development, preserving NOS Coupling is often more important than merely increasing expression. When the co-factor Tetrahydrobiopterin (BH4) is oxidized to BH2 (due to oxidative stress), NOS dimers destabilize.
Instead of transferring electrons to L-Arginine to make NO, the uncoupled enzyme transfers electrons directly to molecular oxygen (O₂), producing Superoxide (O₂⁻) .
-
The Double Hit: The produced O₂⁻ reacts with remaining NO to form Peroxynitrite (ONOO⁻) , a highly toxic oxidant that further oxidizes BH4, creating a vicious cycle.
Key Insight: If your therapeutic increases eNOS protein but fails to restore BH4 levels, you may inadvertently increase oxidative stress rather than vasodilation.
Part 4: Validated Experimental Methodologies
To ensure Scientific Integrity , protocols must include self-validation steps to distinguish between NO, nitrite, and other interfering species.
Protocol 1: The "Gold Standard" Radiometric Citrulline Assay
Use this for precise determination of catalytic activity in tissue homogenates.
Principle: Measures the stoichiometric conversion of radioactive L-[³H]-Arginine to L-[³H]-Citrulline. Since L-Citrulline is neutral and L-Arginine is basic, they can be separated by cation-exchange chromatography.
Step-by-Step Workflow:
-
Homogenization: Lyse tissue in buffer containing protease inhibitors. Crucial: Do NOT add detergents if assessing subcellular localization, as this disrupts membrane association.
-
Incubation: Mix lysate with reaction buffer:
-
Substrate: L-[³H]-Arginine + cold L-Arginine (10 µM).
-
Co-factors: NADPH (1 mM), BH4 (10 µM), Calmodulin (30 nM), CaCl₂ (2 mM).
-
Self-Validation Control: Prepare a parallel tube with L-NAME (1 mM) (non-selective inhibitor). Any activity remaining in this tube is non-specific background.
-
Isoform Specificity: To measure iNOS selectively, add EGTA (chelates Ca²⁺) to inhibit nNOS/eNOS.
-
-
Reaction: Incubate at 37°C for 15–30 mins. Stop with ice-cold stop buffer (pH 5.5).
-
Separation: Pass mixture through a Dowex-50W cation-exchange column .
-
L-Arginine (positively charged) binds to the resin.
-
L-Citrulline (neutral at pH 5.5) flows through.
-
-
Quantification: Measure flow-through via liquid scintillation counting.
-
Calculation: (CPM Sample - CPM L-NAME Control) = Specific NOS Activity.
-
Protocol 2: Detecting eNOS Uncoupling (Low-Temp SDS-PAGE)
Use this to determine if your drug improves enzyme structural integrity.
Principle: NOS dimers are stable at low temperatures but dissociate into monomers upon boiling. The dimer/monomer ratio correlates with functional coupling.
-
Sample Prep: Lyse cells/tissue. Do NOT boil samples. Keep strictly at 4°C.
-
Loading: Mix with Laemmli buffer (without β-mercaptoethanol to preserve weak interactions).
-
Electrophoresis: Run SDS-PAGE at 4°C (surround tank with ice) at low voltage to prevent heating.
-
Western Blot: Transfer and probe with anti-eNOS antibody.
-
Analysis: You will see two bands:
-
~280 kDa: Dimer (Functional).
-
~140 kDa: Monomer (Unfunctional/Uncoupled).
-
Metric: Calculate the Dimer/Monomer density ratio.
-
Protocol 3: High-Throughput Griess Assay (Nitrate Reductase Method)
Use this for screening cell culture supernatants.
Causality Warning: NO degrades rapidly into Nitrite (NO₂⁻) and Nitrate (NO₃⁻) . The standard Griess reagent only detects Nitrite. In many cell types, NO oxidizes primarily to Nitrate. Ignoring Nitrate leads to massive underestimation of total NO.
Self-Validating Workflow:
-
Collection: Collect supernatant. Avoid phenol red media (interferes with absorbance).
-
Reduction Step (Critical): Add Nitrate Reductase and NADPH to samples. Incubate 30 mins at 37°C. This converts all NO₃⁻ → NO₂⁻.
-
Griess Reaction: Add Sulfanilamide + NED (N-1-napthylethylenediamine dihydrochloride).
-
Measurement: Read absorbance at 540 nm.
-
Quantification: Compare against a NaNO₂ standard curve.
Part 5: Therapeutic Implications & References[5][6]
The Selectivity Challenge
Designing active-site inhibitors is difficult because the Arginine-binding pocket is nearly identical across isoforms.
-
nNOS inhibitors (e.g., 7-NI): Target the heme environment but often lack clinical selectivity.
-
iNOS inhibitors (e.g., 1400W): Highly selective, irreversible amidine inhibitors. Useful for inflammatory conditions (sepsis).
-
eNOS targeting: The goal is rarely inhibition, but rather recoupling . Drugs like Statins (via RhoA pathway) and ACE inhibitors enhance eNOS expression and reduce oxidative stress, indirectly restoring the BH4:BH2 ratio.
References
-
Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal. Link
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal. Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link
-
Landmesser, U., et al. (2003). Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension.[4] Journal of Clinical Investigation. Link
-
Mount, P. F., et al. (2007). Calmodulin phosphorylation and modulation of endothelial nitric oxide synthase catalysis. PNAS. Link
Sources
Application Note: Bioconversion and Cytotoxicity Profiling of 3-ethoxy-N'-hydroxypropanimidamide
Executive Summary & Scientific Context
This application note details the experimental protocols for evaluating 3-ethoxy-N'-hydroxypropanimidamide (CAS: 188720-03-8), a representative aliphatic amidoxime. Amidoximes are a critical class of "prodrug" scaffolds designed to improve the oral bioavailability of amidines (which are often too basic and polar to cross membranes efficiently).[1]
Upon entering the cell, the N'-hydroxy moiety acts as a metabolic handle. It is reduced to the corresponding amidine (3-ethoxypropanimidamide) primarily by the Mitochondrial Amidoxime Reducing Component (mARC) system.
Why This Protocol Matters
Researchers utilizing this compound are typically investigating:
-
Prodrug Activation: Verifying that the molecule is successfully reduced to its active amidine form intracellularly.
-
Metabolic Stability: Assessing the rate of reduction in liver-derived cells (e.g., HepG2).
-
Safety: Ensuring the parent amidoxime and its metabolites do not induce acute cytotoxicity.
Mechanism of Action: The mARC Pathway
The reduction of 3-ethoxy-N'-hydroxypropanimidamide is not a passive process; it requires the mitochondrial electron transport chain.
Figure 1: The reductive activation pathway.[2] The amidoxime prodrug requires the mARC enzyme complex, dependent on NADH and Cytochrome b5, to release the active amidine.
Pre-Experimental Considerations
Chemical Handling & Stability
-
Solubility: 3-ethoxy-N'-hydroxypropanimidamide is moderately polar.
-
Stock Solvent: DMSO (Dimethyl sulfoxide) is recommended (100 mM stock).
-
Working Solvent: Phosphate Buffered Saline (PBS) or cell culture media.
-
-
Stability Warning: Amidoximes are sensitive to UV light and extreme pH. Store solid compound at -20°C under desiccant. Prepare fresh working solutions immediately prior to use.
Cell Line Selection (Critical)
To validate bioconversion, you must use a cell line expressing high levels of mARC.
-
HepG2 (Human Liver Carcinoma): Recommended. High endogenous mARC1/2 expression. Ideal for metabolism studies.
-
HEK293: Low/Moderate mARC expression. Useful as a negative control or for transfection studies.
-
HeLa: Moderate expression.
Protocol A: Intracellular Bioconversion Assay
This protocol quantifies the reduction of the amidoxime (Parent) to the amidine (Metabolite).[2][3][4]
Materials
-
Cell Line: HepG2 (ATCC HB-8065).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Test Compound: 3-ethoxy-N'-hydroxypropanimidamide (10 mM stock in DMSO).
-
Positive Control: Benzamidoxime (known mARC substrate).
-
Lysis Buffer: 80% Acetonitrile (ACN) / 20% Water + Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Seeding:
-
Seed HepG2 cells in 24-well plates at
cells/well. -
Incubate for 24 hours at 37°C, 5% CO₂ to achieve 80% confluency.
-
-
Treatment:
-
Prepare treatment media: Dilute 100 mM DMSO stock to 100 µM final concentration in warm media (0.1% DMSO final).
-
Aspirate old media and wash cells once with PBS.
-
Add 500 µL of treatment media to wells (n=3 biological replicates).
-
Include "No Cell" control (media + compound only) to check for chemical instability.
-
-
Incubation Time Course:
-
Incubate plates for 0, 2, 6, and 24 hours .
-
Note: Aliphatic amidoximes reduce slower than aromatic ones; the 24h point is crucial.
-
-
Extraction (Quenching):
-
At each time point, collect the supernatant (extracellular media) into microcentrifuge tubes.
-
Add 500 µL of ice-cold 80% ACN directly to the cells (intracellular fraction).
-
Scrape cells and collect lysate.
-
Vortex all samples (media and lysate) for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant into LC-MS.
-
Target Mass Transitions:
-
Parent (Amidoxime): [M+H]+
-
Metabolite (Amidine): [M+H - 16]+ (Loss of Oxygen).
-
-
Data Interpretation
Calculate the Conversion Ratio (%) :
| Observation | Interpretation |
| High Amidine in Lysate | Effective cellular uptake and mARC reduction. Success. |
| High Amidine in Media | Rapid efflux of metabolite or extracellular reduction (rare). |
| No Amidine Detected | Compound is metabolically stable (not a substrate) or lacks permeability. |
Protocol B: Cytotoxicity Profiling (MTT Assay)
Before efficacy testing, ensure the amidoxime moiety does not induce mitochondrial toxicity (independent of reduction).
Workflow Diagram
Figure 2: Standard MTT cytotoxicity workflow adapted for amidoxime evaluation.
Step-by-Step Methodology
-
Preparation:
-
Seed HepG2 cells (
cells/well) in a 96-well clear flat-bottom plate. -
Allow attachment for 24 hours.
-
-
Dosing:
-
Prepare a serial dilution of 3-ethoxy-N'-hydroxypropanimidamide: 500, 250, 100, 50, 10, 1, and 0 µM .
-
Vehicle Control: 0.5% DMSO in media.
-
Positive Control: 10% DMSO (induces 100% cell death).
-
-
Assay:
-
Incubate for 48 hours .
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C until purple crystals form.
-
Aspirate media carefully.
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 650 nm).
-
Calculate IC50 using non-linear regression (GraphPad Prism or similar).
-
Expected Results & Troubleshooting
Reference Data (Hypothetical for Aliphatic Amidoximes)
| Parameter | Expected Value (HepG2) | Notes |
| Bioconversion (24h) | 15% - 40% | Aliphatic chains reduce slower than benzamidoximes. |
| Cytotoxicity (IC50) | > 200 µM | Aliphatic amidoximes are generally non-toxic. |
| Stability (No Cell) | > 95% Parent | Spontaneous hydrolysis is slow at pH 7.4. |
Troubleshooting Guide
-
Issue: Low Recovery of Parent Compound.
-
Cause: Amidoximes can bind non-specifically to plastic or precipitate.
-
Solution: Use glass-coated plates or add 0.1% BSA to media to improve solubility (though this complicates extraction). Ensure ACN extraction is thorough.
-
-
Issue: No Amidine Detected.
-
Cause: mARC expression is lost in high-passage HepG2 cells.
-
Solution: Use cells < Passage 20. Validate system with Benzamidoxime (positive control); it should convert >50% in 24h.
-
-
Issue: High Toxicity. [5]
-
Cause: The "3-ethoxy" group might be acting as a surfactant at high concentrations.
-
Solution: Verify if toxicity correlates with conversion. If the Amidine is toxic, the prodrug strategy is flawed.
-
References
-
Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[6] Drug Metabolism Reviews. Link
-
Plitzko, B., et al. (2013). The human mitochondrial amidoxime reducing component (mARC): An emerging drug-metabolizing enzyme.[6] Xenobiotica. Link
-
Kotthaus, J., & Clement, B. (2011). Model prodrugs for the characterization of the mitochondrial amidoxime reducing component (mARC). European Journal of Pharmaceutical Sciences. Link
-
Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime reductase system. Journal of Biological Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidoxime platinum( ii ) complexes: pH-dependent highly selective generation and cytotoxic activity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ00982H [pubs.rsc.org]
- 6. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Evaluation of 3-Ethoxy-N'-hydroxypropanimidamide
This Application Note is designed for research professionals conducting in vivo pharmacological evaluation of 3-ethoxy-N'-hydroxypropanimidamide , a representative aliphatic amidoxime.
Based on its chemical structure, this compound functions primarily as a bioreversible prodrug for its corresponding amidine (3-ethoxypropanimidamide ). Amidoximes are strategically employed in drug development to overcome the poor oral bioavailability of highly basic amidines (often used as antiprotozoals or coagulation inhibitors) by masking the positive charge and increasing lipophilicity.
Focus: Pharmacokinetics, Prodrug Activation, and Antiprotozoal Efficacy
Part 1: Introduction & Mechanistic Rationale
The Amidoxime Prodrug Strategy
3-ethoxy-N'-hydroxypropanimidamide is an N-hydroxylated derivative (amidoxime) of the basic amidine 3-ethoxypropanimidamide . Direct administration of amidines is often limited by:
-
Poor Oral Bioavailability: At physiological pH, amidines (
) are fully protonated, preventing passive diffusion across the intestinal epithelium. -
First-Pass Clearance: Cationic drugs are often substrates for hepatic organic cation transporters (OCTs) and rapid renal elimination.
Mechanism of Action: Upon oral administration, the amidoxime (neutral, lipophilic) is absorbed and reduced in vivo to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system, involving cytochrome b5 and NADH-cytochrome b5 reductase.
Target Indication: Structurally homologous 3-substituted propanimidamides have demonstrated potent antimalarial activity (targeting Plasmodium falciparum) and potential utility in trypanosomiasis . This protocol focuses on validating the Prodrug-to-Drug conversion (PK) and Antimalarial Efficacy .
Mechanistic Pathway Diagram
Caption: The metabolic activation pathway of 3-ethoxy-N'-hydroxypropanimidamide via the mARC enzyme system.
Part 2: Formulation & Stability Protocols
Critical Challenge: Amidoximes are thermally sensitive and can undergo hydrolysis or rearrangement (Tiemann rearrangement) under acidic conditions.
Vehicle Selection
For in vivo studies (IV and PO), the following vehicles are recommended to maintain solubility without inducing premature hydrolysis.
| Route | Recommended Vehicle | Formulation Steps | Stability Window |
| Intravenous (IV) | 5% DMSO + 20% HP- | 1. Dissolve compound in DMSO.2. Slowly add 20% Hydroxypropyl- | Use within 4 hours |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | 1. Micronize compound.2. Suspend in vehicle with vortexing/sonication.3. Maintain at room temp. | 24 hours |
| Alt. Oral | PEG400:Saline (20:80) | 1. Dissolve in PEG400.2. Dilute with saline. | Use immediately |
Note: Avoid acidic vehicles (pH < 5) as they accelerate hydrolysis of the amidoxime to the corresponding amide or carboxylic acid, rendering it inactive.
Part 3: Pharmacokinetic (PK) Evaluation Protocol
Objective: Quantify the absolute oral bioavailability (
Experimental Design
-
Species: Male CD-1 Mice or Sprague-Dawley Rats (
per timepoint). -
Groups:
-
Group A (IV): 3-ethoxypropanimidamide (Active Amidine) at 1 mg/kg (Reference).
-
Group B (IV): 3-ethoxy-N'-hydroxypropanimidamide (Prodrug) at 1 mg/kg.
-
Group C (PO): 3-ethoxy-N'-hydroxypropanimidamide (Prodrug) at 10 mg/kg.
-
Blood Sampling & Processing (CRITICAL)
Amidoximes can be metabolized ex vivo in plasma by remaining enzymatic activity or degrade chemically.
-
Anticoagulant: Lithium Heparin.
-
Stabilizer: Add Dichlorvos (20 µg/mL) or Sodium Fluoride to collection tubes to inhibit plasma esterases/reductases immediately upon collection.
-
Processing: Centrifuge at 4°C, 3000 x g for 10 min. Store plasma at -80°C.
Bioanalytical Method (LC-MS/MS)
You must monitor two transitions : one for the prodrug and one for the active amidine.
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive Electrospray Ionization (ESI+).
Data Analysis
Calculate Conversion Efficiency (%) :
Part 4: Efficacy Protocol (Murine Malaria Model)
Given the structural homology to known 3-hydroxypropanamidine antimalarials, the Peters' 4-Day Suppressive Test is the standard validation model.
Workflow Diagram
Caption: Workflow for the Peters' 4-Day Suppressive Test against Plasmodium berghei.
Step-by-Step Procedure
-
Infection (Day 0): Inoculate naive female Swiss Webster mice intraperitoneally (IP) with
Plasmodium berghei (ANKA strain) infected erythrocytes. -
Randomization: Randomize mice into groups (
):-
Vehicle Control.[1]
-
Positive Control (Chloroquine 10 mg/kg).
-
Test Compound (3-ethoxy-N'-hydroxypropanimidamide) at 10, 30, and 100 mg/kg.
-
-
Dosing: Administer treatment via oral gavage (PO) starting 2 hours post-infection (Day 0), then daily for Days 1, 2, and 3 (Total 4 doses).
-
Readout (Day 4):
-
Collect tail blood.
-
Prepare thin blood smears and stain with Giemsa.
-
Count % Parasitemia (infected RBCs per 1,000 total RBCs) via microscopy.
-
-
Calculation:
Part 5: Safety & Toxicology Monitoring
While amidoximes are generally safe, the reduction process releases water. However, metabolic side pathways can release Nitric Oxide (NO) or hydroxylamine.
Monitoring Parameters:
-
Methemoglobinemia: Hydroxylamine derivatives can oxidize hemoglobin. Monitor blood MetHb levels if animals show cyanosis.
-
Hypotension: Excessive NO release may cause transient blood pressure drops. Monitor mean arterial pressure (MAP) in the high-dose PK groups.
References
-
Clement, B., et al. (2020). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews, 52(4), 503-519. Link
-
Knaab, T. C., et al. (2021).[3] "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum."[3][4] Journal of Medicinal Chemistry, 64(6), 3035–3047.[4] Link
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3, 509–520. Link
-
Havemeyer, A., et al. (2010). "The mammalian mitochondrial amidoxime reducing component (mARC)." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(1), 55-61. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-(2-Ethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 95% | CAS: 2755724-79-7 | AChemBlock [achemblock.com]
- 3. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of 3-ethoxy-N'-hydroxypropanimidamide in aqueous buffers
This technical guide addresses the solubility and stability challenges associated with 3-ethoxy-N'-hydroxypropanimidamide (CAS: 188720-03-8), a functionalized aliphatic amidoxime used in drug discovery and synthesis.
The following content is structured to support researchers in overcoming the specific physicochemical limitations of this compound in aqueous environments.
Topic: Solubility & Stability Optimization in Aqueous Buffers
Document ID: TS-AMDX-038 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary: The Physicochemical Paradox
3-ethoxy-N'-hydroxypropanimidamide is an aliphatic amidoxime . Its solubility profile is governed by its amphoteric nature. Unlike simple amines or acids, amidoximes possess a complex ionization profile that creates a "solubility valley" at physiological pH.
-
The Core Issue: At neutral pH (7.0–7.5), the compound exists predominantly in its neutral, non-ionized form, which exhibits the lowest aqueous solubility.
-
The Solution: Successful handling requires manipulating ionization states (pH adjustment) or dielectric constants (co-solvents) to bypass this solubility minimum without triggering hydrolysis.
Critical Troubleshooting Guide
Issue 1: "The Crash Out" – Precipitation upon dilution into PBS/Media
Symptom: You prepare a clear 100 mM stock in DMSO, but adding it to cell culture media or PBS (pH 7.4) results in immediate cloudiness or fine crystal formation.
Root Cause:
This is a classic hydrophobic effect . The ethoxy tail (
Corrective Action:
-
The "Pre-Dilution" Step: Do not add pure DMSO stock directly to the bulk buffer. Instead, perform an intermediate dilution in a 1:1 DMSO:Water mix, then dilute that into the final buffer. This reduces the "solvent shock."
-
Use a Solubilizing Carrier: Add Cyclodextrin (HP-
-CD) or a surfactant like Tween-80 (0.01%) to the aqueous buffer before adding the compound. This sequesters the hydrophobic tail. -
Shift the pH (If assay permits): Lowering the pH to 5.0–5.5 protonates the amidoxime nitrogen (
), drastically increasing solubility.
Issue 2: Compound Degradation (Loss of Potency)
Symptom: LC-MS analysis shows a new peak with a mass +1 Da or -16 Da relative to the parent, or the appearance of a carboxylic acid derivative.
Root Cause: Amidoximes are susceptible to hydrolysis in aqueous solution, converting to the corresponding amide or carboxylic acid. This reaction is acid-catalyzed and accelerated by heat.
-
Pathway: Amidoxime
Amide Carboxylic Acid.
Corrective Action:
-
Temperature Control: Never heat aqueous solutions above 37°C to dissolve. Sonication is safer than heat.
-
Fresh Preparation: Aqueous working solutions must be prepared immediately before use . Do not store aqueous aliquots at -20°C (freeze-thaw cycles accelerate degradation via local pH changes during freezing).
-
Avoid Strong Acids: While pH 5 improves solubility, pH < 3 accelerates hydrolysis.
Issue 3: Unexpected Color Change (Pink/Red/Violet)
Symptom: The buffer turns a faint pink or violet color upon adding the compound.
Root Cause: Amidoximes are potent chelators of transition metals (Iron, Copper, Uranium). The color indicates the formation of a metal-ligand complex with trace metals present in low-grade buffers or water.
Corrective Action:
-
Reagent Quality: Use only LC-MS grade water and high-purity buffer salts.
-
EDTA Supplementation: If the assay allows, add 10-50
M EDTA to the buffer to sequester trace metals before adding the amidoxime.
Visualizing the Solubility Landscape
The following diagram illustrates the ionization states of 3-ethoxy-N'-hydroxypropanimidamide and how they dictate solubility.
Figure 1: The "U-Shaped" solubility curve typical of alkyl amidoximes.[1] The physiological pH range (7.4) sits directly in the solubility minimum.
Standardized Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Use this protocol for long-term storage.
-
Weighing: Weigh approximately 1.32 mg of 3-ethoxy-N'-hydroxypropanimidamide.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (evaporation changes concentration).
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.
-
Note: If particles persist, sonicate in a water bath at room temperature for 2 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.
-
Shelf Life: 6 months in DMSO.
-
Protocol B: The "Step-Down" Dilution Method for Aqueous Buffers
Use this protocol to prevent precipitation in biological assays.
Figure 2: Step-down dilution workflow to minimize local high concentrations that trigger precipitation.
Frequently Asked Questions (FAQs)
Q1: Can I use PBS (Phosphate Buffered Saline) for this compound? A: Yes, but with caution. Phosphate anions can bridge with the amidoxime group, potentially altering solubility. If you observe precipitation in PBS, switch to HEPES or MOPS buffer, which are less prone to ionic interference with amidoximes.
Q2: What is the maximum solubility in water? A: In pure water (pH ~7), solubility is estimated at < 1 mg/mL (approx. 7.5 mM).[2] However, by adjusting pH to 5.0 (using acetate buffer), solubility can increase to > 10 mg/mL due to protonation of the amidine nitrogen [1, 2].
Q3: Why does my solution smell like ammonia after 24 hours? A: This is a sign of degradation. Amidoximes can hydrolyze to release hydroxylamine or ammonia under stress conditions. If you detect this odor, the compound has degraded; discard the solution immediately.
Q4: Is the compound light-sensitive?
A: While not intensely photo-reactive, the
References
-
Vertex AI Search. (2025). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Oak Ridge National Laboratory. Link
-
Cayman Chemical. (2022).[3] Product Information: C29 (Analogous Solubility Data). Link
-
PubChem. (2025).[1] N'-hydroxypropanimidamide Compound Summary. National Library of Medicine. Link
-
RSC Publishing. (2017). Amidoxime platinum(II) complexes: pH-dependent highly selective generation. Dalton Transactions. Link
-
EPA. (2025). 3-Ethoxy-N-hydroxybenzeneethanimidamide Hazard Data. US Environmental Protection Agency.[4] Link
Sources
- 1. N'-hydroxypropanimidamide | C3H8N2O | CID 6521662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
troubleshooting unexpected results with nitric oxide synthase inhibitors
Technical Support Center: Nitric Oxide Synthase (NOS) Inhibitors Case Reference: NOS-INHIB-TROUBLESHOOTING-V2
Welcome to the Advanced Application Support Center. You are accessing this guide because your NOS inhibitor data is inconsistent, your "selective" inhibitor is affecting constitutive isoforms, or your assay background is rendering your results uninterpretable.
This guide moves beyond basic instructions to address the mechanistic causality of experimental failure. We treat every protocol as a system that must be validated against the three pillars of NOS enzymology: Isoform Selectivity, Substrate Competition, and Assay Interference.
Part 1: The Selectivity Paradox
Issue: "I am using L-NAME to block iNOS in an inflammatory model, but I am observing significant hypertension and tissue ischemia."
Root Cause Analysis: Most "general" NOS inhibitors are arginine analogues. They do not distinguish between the inflammatory isoform (iNOS) and the constitutive endothelial isoform (eNOS) which regulates blood pressure.
-
L-NAME / L-NMMA: These are non-selective competitive inhibitors. They block eNOS with high affinity (
nM), causing immediate vasoconstriction in vivo. -
1400W: This is a slow, tight-binding inhibitor highly selective for iNOS.[1][2][3][4][5] It binds iNOS effectively irreversibly (
nM) while sparing eNOS ( M) [1].[5]
Data: Inhibitor Selectivity Profile
| Inhibitor | Target Preference | Mechanism | Key Risk |
|---|---|---|---|
| L-NMMA | Non-selective | Competitive (Rev) | Blocks eNOS; Hypertension |
| L-NAME | Non-selective | Competitive (Rev) | Requires hydrolysis to L-NOARG in vivo |
| 7-NI | nNOS > eNOS/iNOS | Competitive (Rev) | Low solubility; requires DMSO/Oil |
| 1400W | iNOS >>> eNOS | Irreversible (Slow) | Best for inflammatory models [1] |
Actionable Solution: If your endpoint is inflammation-driven NO (iNOS) and you must preserve hemodynamics, switch to 1400W . Do not use L-NAME for iNOS-specific questions in vivo.
Part 2: The "False Negative" (Media Interference)
Issue: "My inhibitor works in buffer but fails completely in cell culture (DMEM/RPMI)."
Root Cause Analysis: NOS inhibitors (like L-NMMA) are competitive antagonists of L-Arginine. They compete for the same active site.
-
The Math: The
of a competitive inhibitor depends on the substrate concentration ( ). -
The Error: Standard DMEM/RPMI contains ~400–1100
M L-Arginine . -
The Consequence: At this massive substrate excess, the inhibitor is out-competed. You would need millimolar concentrations of inhibitor to see an effect, which introduces off-target toxicity [2].
Actionable Solution:
-
Use Low-Arg Media: Switch to "Silac" RPMI/DMEM (Arginine-free) and titrate L-Arginine back to physiological levels (
M). -
Increase Inhibitor Load: If using standard media, you must increase inhibitor concentration by 10-100x compared to buffer assays, but control for cytotoxicity.
Part 3: Assay Artifacts (Griess vs. Citrulline)
Issue: "The Griess assay shows high background even with inhibitors."
Root Cause Analysis:
The Griess reaction detects Nitrite (
-
NADPH Interference: High concentrations of NADPH (required cofactor for NOS) interfere with the Griess reagents, reducing signal or causing colorimetric artifacts [3].
-
Heme Absorbance: Hemoglobin or phenol red in media absorbs at 540nm, masking the Griess signal.
-
Lack of Sensitivity: Griess limit of detection is
M. Constitutive NOS (nNOS/eNOS) produces nanomolar NO, which is often below the Griess threshold.
Actionable Solution:
For constitutive isoforms (nNOS/eNOS) or inhibitor kinetics, you must use the Radiometric Citrulline Conversion Assay . It measures the stoichiometric conversion of
Part 4: Validated Protocol: Citrulline Conversion Assay
Standard Operating Procedure (SOP-NOS-001)
Objective: Quantify NOS activity with high sensitivity, avoiding colorimetric interference.
Reagents:
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM NADPH, 1 mM CaCl
, 10 g/mL Calmodulin, 5 M FAD/FMN, 10 M BH . -
Substrate: L-Arginine (mixed cold +
-L-Arginine, final specific activity Ci/ L). -
Stop Buffer: 20 mM HEPES (pH 5.5), 2 mM EDTA (Chelates Calcium to stop eNOS/nNOS).
-
Resin: Dowex 50W-X8 (Na
form).
Workflow:
-
Incubation: Mix 40
L Tissue Homogenate + 10 L Inhibitor + 50 L Reaction Buffer (with isotope). Incubate 15 min at 37°C. -
Termination: Add 400
L Stop Buffer .-
Why? The acidic pH and EDTA strip Calcium/Calmodulin, instantly freezing enzyme activity [4].
-
-
Separation (Critical Step):
-
Add reaction mix to Dowex resin columns.
-
Mechanism: Positively charged L-Arginine binds to the resin. Neutral L-Citrulline flows through.
-
-
Elution: Wash with 1 mL water. Collect flow-through.
-
Quantification: Add scintillation fluid to flow-through and count (LSC).
Self-Validation Check:
-
Blank: Run a sample with 1 mM L-NAME. If counts are not <5% of Total, your resin is saturated (replace resin).
-
Total Counts: Count a raw aliquot of the reaction mix. Conversion should be <20% to ensure linear kinetics.
Part 5: Visualization & Logic Mapping
Diagram 1: Mechanism of Competitive Inhibition & Interference
This diagram illustrates the competition at the heme active site and where experimental artifacts (Media Arginine) disrupt the system.
Caption: Competitive inhibition dynamics. Note how high concentrations of Arginine in media (Yellow) directly reduce the effective potency of the inhibitor (Red) by flooding the active site.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve unexpected data.
Caption: Diagnostic workflow for isolating the root cause of inhibitor failure, distinguishing between biological selectivity issues and chemical assay interference.
References
-
Garvey, E. P., et al. (1997).[2][4] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[1][2][3][4] Journal of Biological Chemistry, 272(8), 4959-4963.[2]
-
Shin, S., et al. (2017). Intracellular L-arginine concentration does not determine NO production in endothelial cells. Experimental & Molecular Medicine, 49(11), e389.
-
Sun, J., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.[6][7] Sensors, 3(8), 276-284.
-
Cayman Chemical. (n.d.). NOS Activity Assay Kit Protocol (Citrulline Conversion). Cayman Chemical Technical Support.
Sources
- 1. 1400W [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1400W dihydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1400W - Mayflower Bioscience [mayflowerbio.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
addressing persistent impurities in N-substituted benzamide purification
Topic: Addressing Persistent Impurities in N-Substituted Benzamide Synthesis
Status: Operational | Lead Scientist: Dr. A. Vance
Welcome to the Purification Support Center
You are likely here because your NMR shows a "forest" of peaks in the aliphatic region (urea byproducts), or your LC-MS indicates persistent starting material despite a standard workup. N-substituted benzamides are robust, stable compounds, but their synthesis—typically via Schotten-Baumann or Carbodiimide coupling—generates specific, stubborn impurities that defy generic purification logic.
This guide treats your purification protocol not as a "cleanup" step, but as a chemical filter designed to target the specific physicochemical properties of these impurities.
Module 1: The "White Solid" Nightmare (Coupling Reagents)
The Problem: You used DCC (N,N'-dicyclohexylcarbodiimide) to couple a benzoic acid and an amine. After filtration and evaporation, a white solid reappears in your oil or crystals. The Culprit: 1,3-Dicyclohexylurea (DCU).[1] The Science: DCU is the thermodynamic sink of the DCC reaction. It is notoriously insoluble in water (making extraction useless) but sparingly soluble in DCM and Ethyl Acetate. This partial solubility causes it to "leech" through filters, only to precipitate later when you concentrate your product.
Troubleshooting Protocol: The "Solvent Switch" Technique
Do not rely on chromatography immediately; DCU often streaks or clogs columns.
Step 1: Cold Filtration
-
Chill your reaction mixture to -20°C or 0°C for 2 hours. DCU solubility drops significantly at low temperatures.
-
Filter through a sintered glass funnel with a Celite pad.
Step 2: The Acetone/Acetonitrile Swap If DCU persists after Step 1:
-
Evaporate your reaction solvent (usually DCM) completely.
-
Redissolve the residue in cold Acetone or Acetonitrile .
-
Why? Benzamides are typically soluble in these polar aprotic solvents, whereas DCU is virtually insoluble.
-
-
Filter the suspension again.[2] The filtrate contains your amide; the solid is the remaining DCU.
Step 3: Chemical Hydrolysis (Last Resort) If the amide is acid-stable, wash the organic layer with 0.5 M HCl . This can sometimes hydrolyze residual carbodiimides, though it is less effective against the urea itself.
Pro-Tip: For future reactions, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is completely removed during a standard aqueous wash.
Module 2: The "Invisible" Impurities (Stoichiometric Imbalance)
The Problem: Your product co-elutes with unreacted amine or benzoic acid during chromatography. The Solution: Orthogonal pH-Swing Extraction. The Science: N-substituted benzamides are neutral. We can exploit the basicity of the amine and the acidity of the benzoic acid to force them into the aqueous layer, leaving the neutral amide in the organic phase.
Visual Workflow: The pH-Swing Protocol
Figure 1: The pH-Swing Extraction logic isolates the neutral amide by ionizing impurities.
Critical FAQ:
-
Q: My product is trapped in an emulsion.
-
A: Benzamides can act as surfactants. Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength and force phase separation. If that fails, filter the emulsion through a pad of Celite.
-
Module 3: High-Throughput Solutions (Scavenger Resins)
The Problem: You are running parallel synthesis (10+ reactions) and cannot perform liquid-liquid extraction or chromatography for every vial. The Solution: Solid-Supported Scavengers (Chemisorption). The Science: Instead of washing the product out, we use polymer beads with reactive functional groups to fish the impurities in.
Scavenger Selection Guide
| Impurity Type | Chemical Nature | Recommended Scavenger Resin | Mechanism |
| Benzoyl Chloride | Electrophile | Tris-(2-aminoethyl)amine (PS-Trisamine) | Nucleophilic attack by resin amine forms a stable amide bond on the bead. |
| Benzoic Acid | Acidic | Carbonate (PS-CO3) or Tertiary Amine | Acid-base neutralization; forms an ionic salt on the bead. |
| Unreacted Amine | Nucleophile | Isocyanate (PS-NCO) or Benzaldehyde | Forms a urea (with NCO) or imine (with CHO) on the bead. |
| EDC Urea | Basic/Polar | Strong Acid Cation Exchange (SCX) | Protonates the urea, binding it to the sulfonate resin. |
Protocol:
-
Add 3–5 equivalents of the appropriate resin to your reaction vial.
-
Agitate (do not stir with a magnetic bar, it grinds the beads) for 4–12 hours.
Module 4: Crystallization & Polishing
The Problem: The product "oils out" (forms a separate liquid phase) instead of crystallizing during recrystallization. The Cause: The saturation point was reached at a temperature above the melting point of the solvated product, or the cooling was too rapid.
Troubleshooting Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves completely.
-
Seed: Add a tiny crystal of the crude product (or scratch the glass) just as the solution becomes cloudy.
-
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2 hours.
-
Solvent Systems:
-
Standard: Ethanol (95%).
-
Binary: Ethyl Acetate (solvent) + Hexanes (anti-solvent). Add Hexanes dropwise to the hot EtOAc solution until persistent cloudiness appears, then add one drop of EtOAc to clear it.
-
References
-
BenchChem. (2025).[1][5] Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU). Retrieved from
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols and Workup. Retrieved from
-
Amerigo Scientific. (n.d.). Scavenger Resins: Polymer-supported scavenging reagents.[6][7] Retrieved from
-
LibreTexts Chemistry. (2022). Acid-Base Extraction.[8][9][10] Retrieved from
-
National Institutes of Health (PMC). (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[11] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Lab Reporter [fishersci.co.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes and how to avoid them in experimental design
Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Common Experimental Design Errors
Welcome to the Research Support Hub
Hello. I am your Senior Application Scientist. You are likely here because your data looks "noisy," your p-values are hovering frustratingly at 0.06, or a reviewer has flagged your manuscript for "pseudoreplication."
Below, I have categorized the most frequent "support tickets" we receive regarding experimental design. These are not just theoretical errors; they are the primary reasons drug development programs fail in the preclinical phase.
🎫 TICKET #001: "My effect size is small, but I didn't see significance. Did I use enough samples?"
Issue Category: Statistical Power & Sample Size Severity: Critical (Irrecoverable if data is already collected)
🔬 Diagnosis
You are likely suffering from Type II Error (False Negative) due to an underpowered study. A common misconception is that
The Mechanics:
- (Alpha): The risk of a False Positive (usually 0.05).
- (Beta): The risk of a False Negative.[1]
-
Power (
): The probability of finding an effect if it actually exists. We aim for 0.80 (80%).
🛠️ Troubleshooting Protocol: A Priori Power Analysis
Do not guess your sample size. Use this workflow before touching a pipette.
-
Define the Effect Size (
): What is the minimum biological difference that matters? (e.g., "I need to see at least a 30% reduction in tumor volume"). -
Estimate Variance (
): Look at historical data or pilot studies to determine the standard deviation of your assay. -
Calculate Cohen's d:
. -
Input into G*Power or R: Set
and Power=0.80. -
Output: The required
per group.
📊 Visualization: The Power Logic Flow
Caption: The inputs required to calculate sample size. Note that as Variance (Noise) increases, the required Sample Size increases non-linearly.
🎫 TICKET #002: "I measured 100 cells from 3 mice. Is my N=100?"
Issue Category: Pseudoreplication Severity: Critical (Invalidates P-values)
🔬 Diagnosis
This is the "Pooling Fallacy." You have confused Technical Replicates with Biological Replicates.
-
Biological Unit: The entity to which the treatment is applied (e.g., the mouse).
-
Observational Unit: The entity being measured (e.g., the cell).
If you treat 3 mice and measure 33 cells from each, your
🛠️ Troubleshooting Protocol: Hierarchical Analysis
Correct Action:
-
Average the Technical Replicates: Take the mean of the 33 cells for Mouse 1. That single number is the data point for Mouse 1.
-
Run Statistics on Means: Perform the t-test/ANOVA on the 3 mouse averages.
-
Advanced Option: If you want to preserve the cell-level variance, you must use a Linear Mixed Model (LMM) where "Mouse" is set as a random effect.
📊 Visualization: Hierarchy of Replication
Caption: Biological replicates (Green) determine statistical significance. Technical replicates (Red) only increase the precision of the measurement for that specific biological unit.
🎫 TICKET #003: "My drug worked, but the vehicle control looks weird. Is my data valid?"
Issue Category: Confounding Variables & Batch Effects Severity: High
🔬 Diagnosis
If your controls are behaving erratically, your experimental design likely failed to account for Batch Effects or Edge Effects .
-
Example: You treated all Control mice on Monday and all Drug mice on Tuesday. Any difference you see might be due to the drug, or it might be because the humidity changed on Tuesday. This is a Confounding Variable .
🛠️ Troubleshooting Protocol: Randomized Block Design
Never process all samples of one group together. You must "intersperse" them.
Table 1: Essential Control Types
| Control Type | Purpose | Failure Mode |
| Negative (Vehicle) | Establishes the baseline "noise." | If this shows an effect, your solvent is toxic or handling is stressful. |
| Positive Control | Validates the assay works. | If this fails, the entire experiment is void (False Negative risk). |
| Sham/Mock | Controls for the trauma of the procedure (e.g., surgery). | Essential for in vivo surgical models. |
| Naïve | Controls for the housing environment/baseline state. | Distinguishes vehicle stress from true baseline. |
📊 Visualization: Randomized Block Layout (96-well Plate)
Caption: Avoid clustering treatments (Left). Randomize well positions (Right) to average out position-specific variables like evaporation or temperature gradients.
🎫 TICKET #004: "My results aren't reproducible when my colleague runs the assay."
Issue Category: Bias & Blinding Severity: Moderate to High
🔬 Diagnosis
This is often due to Observer Bias . If you know which mouse received the drug, you are subconsciously more likely to ignore a "weird" movement in the control group or round up a measurement in the drug group.
🛠️ Troubleshooting Protocol: The Blinding Workflow
Adhere to the ARRIVE Guidelines 2.0 (Essential 10) for rigor.
-
Coding: Have a colleague label tubes A, B, C, D. You should not know which is the drug and which is the vehicle.
-
Administration: Inject/Treat based on the code.
-
Analysis: Record all data.
-
Unblinding: Only reveal the codes after the statistical analysis is locked.
📚 References & Authority
Use these verified sources to validate your design.
-
Nature Methods: Points of Significance (Power and Sample Size)
-
Source: Krzywinski, M., & Altman, N. (2013).
-
URL:[Link]
-
-
The ARRIVE Guidelines 2.0 (Animal Research: Reporting of In Vivo Experiments)
-
Pseudoreplication and the Design of Ecological Field Experiments
-
NIH Principles of Rigor and Reproducibility
Sources
- 1. scispace.com [scispace.com]
- 2. resources.equator-network.org [resources.equator-network.org]
- 3. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0 | PLOS Biology [journals.plos.org]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. reflectionsonpaperspast.wordpress.com [reflectionsonpaperspast.wordpress.com]
- 8. sjsu.edu [sjsu.edu]
- 9. Pseudoreplication (Chapter 6) - Sampling and Statistical Methods for Behavioral Ecologists [cambridge.org]
- 10. grantcentral.com [grantcentral.com]
- 11. psychologicalscience.org [psychologicalscience.org]
- 12. grants.nih.gov [grants.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxypropanal (3-HPA) Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypropanal (3-HPA). As a valuable precursor for pharmaceuticals, polymers, and other specialty chemicals, optimizing its production is critical.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding 3-HPA production, providing concise answers and directing you to more detailed information within this guide.
1. What are the primary methods for producing 3-hydroxypropanal?
There are three main routes for 3-HPA synthesis:
-
Microbial Fermentation: This method utilizes microorganisms, most notably Lactobacillus reuteri, to convert glycerol into 3-HPA.[2][6][7][8][9][10][11][12] Genetically engineered Escherichia coli is also a common host for this biotransformation.[1][13]
-
Enzymatic Synthesis: This in vitro approach employs purified enzymes, such as deoxyribose-5-phosphate aldolase (DERA), to catalyze the formation of 3-HPA from smaller molecules like formaldehyde and acetaldehyde.[1][4][5]
-
Chemical Synthesis: This traditional chemical process typically involves the hydration of acrolein.[14]
2. Why is my 3-HPA yield consistently low?
Low yields are a frequent challenge and can stem from several factors:
-
Product Inhibition/Toxicity: 3-HPA is known to be toxic to microorganisms, which can halt the fermentation process.[8][9][10][11][15] For enzymatic reactions, high product concentrations can also lead to feedback inhibition.
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, substrate concentration, and catalyst/biomass loading are critical and must be finely tuned for your specific system.[1][8][9][10][11][12]
-
Product Instability: 3-HPA is inherently unstable and can degrade into acrolein or form hydrates and dimers, reducing the final isolated yield.[2][7][16][17]
-
Poor Substrate Conversion: In microbial systems, inefficient glycerol uptake or enzyme activity can limit the conversion to 3-HPA.[6] In enzymatic synthesis, incorrect substrate ratios can be detrimental.[1]
3. How can I accurately quantify the concentration of 3-HPA in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for 3-HPA quantification.[1][18][19][20][21] It offers high specificity, allowing for the separation of 3-HPA from other aldehydes and derivatives that may be present in the sample.[18][21] Colorimetric methods exist but can be less specific and prone to interference.[18][21]
4. What are the key safety precautions when working with 3-hydroxypropanal and its precursors?
-
Acrolein: If using the chemical synthesis route, be aware that acrolein is a highly toxic and flammable substance. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Formaldehyde: When employing enzymatic synthesis from C1 and C2 compounds, handle formaldehyde with care as it is a known carcinogen and irritant.
-
General Handling: 3-HPA itself can be an irritant. Always handle with gloves and eye protection.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve common issues encountered during 3-HPA production.
Troubleshooting Guide 1: Microbial Production of 3-HPA from Glycerol
Issue: Low or Stagnant 3-HPA Titer
This is often the most significant hurdle in microbial production. The following workflow will help you systematically identify and address the root cause.
Experimental Workflow for Diagnosing Low 3-HPA Titer
Caption: Key parameters influencing enzymatic 3-HPA synthesis.
Step-by-Step Troubleshooting Protocol:
-
Verify Enzyme Activity:
-
Action: Perform an activity assay on your enzyme stock using a known substrate and standard conditions.
-
Rationale: The enzyme may have lost activity due to improper storage or handling.
-
-
Optimize Reaction Parameters:
-
Action: Systematically vary the following parameters to determine the optimal conditions for your specific enzyme.
-
Rationale: Enzyme kinetics are highly sensitive to the reaction environment.
-
| Parameter | Typical Range | Rationale |
| pH | 6.0-8.0 | The optimal pH for aldolase activity is typically around neutral. [1] |
| Temperature | 30-45°C | Balances enzyme activity with stability. Higher temperatures can lead to denaturation. [1] |
| Enzyme Concentration | Titrate to determine optimum | Increasing enzyme concentration will increase the reaction rate up to a saturation point. [1][4] |
| Substrate Concentrations | Titrate to determine optimum | The ratio of formaldehyde to acetaldehyde is critical. An excess of one substrate can be inhibitory. Optimal concentrations are often in the low millimolar range. [1] |
-
Monitor Reaction Progress Over Time:
-
Action: Take aliquots from the reaction at regular intervals and quantify the 3-HPA concentration.
-
Rationale: This will help you determine the optimal reaction time and identify if the reaction is stalling prematurely, which could indicate enzyme instability or product inhibition.
-
Section 3: Data and Protocols
Table 1: Summary of Optimized Conditions for 3-HPA Production
| Production Method | Key Organism/Enzyme | Parameter | Optimal Value | Reported Yield/Titer | Reference |
| Microbial Fermentation | Lactobacillus reuteri | Temperature | 30°C | 235 ± 3 mM | [8][11] |
| Initial Glycerol | 400 mM | [11] | |||
| Biomass | 1.6 x 10¹⁰ cells/mL | [10][11] | |||
| Enzymatic Synthesis | DERA from Thermotoga maritima | pH | 7.0 | 7 mM | [1] |
| Temperature | 40°C | [1] | |||
| Formaldehyde | 15 mM | [1] | |||
| Acetaldehyde | 10 mM | [1] |
Protocol 1: General Procedure for 3-HPA Production using Resting L. reuteri Cells
This protocol is a generalized starting point and should be optimized for your specific strain and experimental setup.
-
Cell Cultivation:
-
Inoculate a suitable growth medium (e.g., MRS broth supplemented with glycerol) with an overnight culture of L. reuteri.
-
Incubate under anaerobic conditions at the optimal growth temperature (typically 37°C) until the late exponential phase is reached.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual growth medium.
-
Resuspend the cells in the bioconversion medium (e.g., an aqueous glycerol solution) to the desired biomass concentration.
-
-
Bioconversion:
-
Incubate the cell suspension at the optimal temperature for 3-HPA production (e.g., 30°C) under anaerobic conditions.
-
Monitor the reaction by taking samples at regular intervals for HPLC analysis.
-
-
Product Recovery:
-
Separate the cells from the supernatant by centrifugation or filtration.
-
The supernatant contains the 3-HPA, which can be further purified if necessary.
-
References
-
Ju, S.-B., Seo, M., & Yeom, S.-J. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. International Journal of Molecular Sciences, 23(7), 3897. [Link]
-
Vollenweider, S., Grassi, G., König, I., & Puhan, Z. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3287–3293. [Link]
-
Sardari, R., Dishisha, T., Pyo, S.-H., & Hatti-Kaul, R. (2014). Semicarbazide-functionalized resin as a new scavenger for in situ recovery of 3-hydroxypropionaldehyde during biotransformation of glycerol by Lactobacillus reuteri. Journal of Biotechnology, 184, 134–140. [Link]
-
Flourat, A. L., Pollet, B., & Allais, F. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances, 5(118), 97870–97874. [Link]
-
Della Pina, C., Falletta, E., & Prati, L. (2011). A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid. Green Chemistry, 13(7), 1624. [Link]
-
Vollenweider, S., & Lacroix, C. (2004). 3-Hydroxypropionaldehyde: applications and perspectives of biotechnological production. Applied Microbiology and Biotechnology, 64(1), 16–27. [Link]
-
Sathishkumar, T., Ashok, S., Kumar, V., & Palvannan, T. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 7. [Link]
-
Valdehuesa, K. N. G., Liu, H., Ramos, K. R. M., & Nisola, G. M. (2020). Biological conversion of glycerol to 3-HP via two successive enzymatic reactions. Catalysts, 10(10), 1148. [Link]
-
Kim, H. J., Kim, J. Y., & Kim, H. Y. (2021). The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evaluation of Its Stability. Microorganisms, 9(10), 2021. [Link]
-
Uner, D. (Ed.). (2017). Advances in Refining Catalysis. Taylor & Francis. [Link]
- Martin, G. A. (2015). Method for producing 3-hydroxypropanal. U.S.
-
Doleyres, Y., L'Hocine, L., & Lacroix, C. (2005). Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri. Applied Microbiology and Biotechnology, 68(4), 467–474. [Link]
-
Flourat, A. L., Pollet, B., & Allais, F. (2015). Correction: 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances, 5(118), 97870–97874. [Link]
-
Krings, U., & Berger, R. G. (2012). Production of high amounts of 3-hydroxypropionaldehyde from glycerol by Lactobacillus reuteri with strongly increased biocatalyst lifetime and productivity. Applied Microbiology and Biotechnology, 93(2), 539–546. [Link]
-
Doleyres, Y., L'Hocine, L., & Lacroix, C. (2005). Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri. Applied Microbiology and Biotechnology, 68(4), 467–474. [Link]
-
SIELC Technologies. (2018, February 16). Propanal, 3-hydroxy-. [Link]
-
Sathishkumar, T., Ashok, S., Kumar, V., & Palvannan, T. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 7. [Link]
- Sunkara, H. B., & Kompella, U. B. (2001). Process for the preparation of 3-hydroxypropanal. U.S.
-
Ju, S.-B., Seo, M., & Yeom, S.-J. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. International Journal of Molecular Sciences, 23(7), 3897. [Link]
-
Kim, H. J., Kim, J. Y., & Kim, H. Y. (2021). Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri. Applied Biological Chemistry, 64(1), 1-8. [Link]
-
Doleyres, Y., L'Hocine, L., & Lacroix, C. (2005). Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri. Applied Microbiology and Biotechnology, 68(4), 467–474. [Link]
-
Lüthi-Peng, Q., Schärer, S., & Puhan, Z. (2002). Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri. Applied Microbiology and Biotechnology, 60(1-2), 73–80. [Link]
-
Flourat, A. L., Pollet, B., & Allais, F. (2017). Correction: 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances, 7(88), 56271–56271. [Link]
-
Ranzi, E., Frassoldati, A., Granata, S., & Faravelli, T. (2012). Dehydration reactions of glycerol, 3-hydroxypropanal, and acetol. Energy & Fuels, 26(9), 5719–5729. [Link]
-
Ju, S.-B., Seo, M., & Yeom, S.-J. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. International Journal of Molecular Sciences, 23(7), 3897. [Link]
-
Zhang, Y., Li, Y., Du, C., & Liu, H. (2011). Inhibitory mechanism of 3-hydroxypropionaldehyde accumulation in 1,3-propanediol synthesis with Klebsiella pneumoniae. African Journal of Biotechnology, 10(34), 6549-6555. [Link]
Sources
- 1. In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. [folia.unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Production of high amounts of 3-hydroxypropionaldehyde from glycerol by Lactobacillus reuteri with strongly increased biocatalyst lifetime and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 14. US6284930B1 - Process for the preparation of 3-hydroxypropanal - Google Patents [patents.google.com]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Propanal, 3-hydroxy- | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
Comparative Guide: Selective vs. Non-Selective iNOS Inhibition in Pulmonary Hypertension
This guide provides a technical comparison of selective versus non-selective iNOS inhibitors in the context of Pulmonary Hypertension (PH) research. It is designed for application scientists and drug developers, focusing on mechanistic differentiation, experimental validation, and protocol standardization.
Executive Summary: The Precision vs. Potency Paradox
In Pulmonary Hypertension (PH), Nitric Oxide (NO) plays a dual role. Endothelial NOS (eNOS) maintains vascular tone and prevents remodeling, while Inducible NOS (iNOS) drives inflammation and nitrosative stress.
-
Non-Selective Inhibitors (e.g., L-NAME, L-NMMA): Act as "blunt instruments." While they effectively block pathological iNOS, they simultaneously ablate the protective eNOS baseline. This often results in paradoxical worsening of hemodynamics due to systemic vasoconstriction and loss of pulmonary vasodilation.
-
Selective iNOS Inhibitors (e.g., 1400W, GW274150): Act as "precision tools." They target the cytokine-driven NO overproduction responsible for tyrosine nitration and cytotoxicity without compromising the eNOS-mediated maintenance of systemic arterial pressure (SAP) and renal perfusion.
Mechanistic Rationale: The "Good NO" vs. "Bad NO" Axis
The divergence in therapeutic index stems from the source and quantity of NO produced.
Signaling Pathway Visualization
The following diagram illustrates the opposing downstream effects of eNOS and iNOS, highlighting where inhibitors intervene.
Figure 1: Differential signaling pathways of NOS isoforms. Non-selective agents block the protective cGMP pathway, whereas selective agents isolate the cytotoxic peroxynitrite pathway.
Compound Performance Comparison
Table 1: Pharmacological Profile & Hemodynamic Impact[1]
| Feature | Non-Selective (L-NAME) | Selective (1400W / GW274150) | Impact on PH Research |
| Target Isoforms | eNOS (Ki ~15 nM), iNOS, nNOS | iNOS (Ki ~7 nM); >1000x selectivity vs eNOS | Selective agents preserve systemic regulation. |
| Systemic BP (SAP) | Significant Increase (Vasoconstriction) | No Change (Preserved eNOS tone) | L-NAME confounds hemodynamic data by altering afterload. |
| Pulmonary Pressure (mPAP) | Variable; may increase due to loss of eNOS vasodilation. | Decreases (Reduces remodeling/inflammation).[1] | Selective inhibition isolates the anti-remodeling effect. |
| Renal Perfusion | Decreased (Afferent arteriole constriction). | Preserved. | Critical for chronic survival studies. |
| Mechanism of Action | Competitive inhibition of L-Arginine binding. | Irreversible/Slow-binding (1400W) or Competitive (GW). | 1400W requires careful dosing due to irreversible binding. |
Experimental Evidence: The "Systemic Separation"
In Monocrotaline (MCT) induced PH models:
-
L-NAME treated rats exhibit a sharp rise in Mean Arterial Pressure (MAP) (+20-40 mmHg) due to systemic eNOS blockade. This masks the potential benefit of iNOS inhibition on the pulmonary vasculature.
-
1400W treated rats show reduced Right Ventricular Systolic Pressure (RVSP) and reduced medial wall thickening without elevating MAP. This confirms that the therapeutic benefit is driven by blocking inflammatory NO, not by altering vascular tone.
Validated Experimental Protocols
To generate reproducible data distinguishing these mechanisms, the following protocols are recommended.
Protocol A: In Vivo Hemodynamic Assessment (Rat Model)
Objective: To measure specific pulmonary effects without confounding systemic hypertension.
-
Anesthesia: Induce with Isoflurane (3-4%); maintain with Urethane (1.2 g/kg i.p.) to preserve autonomic reflexes.
-
Instrumentation:
-
Systemic: Cannulate the right carotid artery (PE-50 tubing) connected to a pressure transducer for MAP.
-
Pulmonary: Insert a pre-curved catheter (PE-50 heat-shaped) via the right jugular vein. Advance through the Right Atrium (RA) -> Right Ventricle (RV) -> Pulmonary Artery (PA).
-
Validation Step: Verify placement by waveform analysis (RV = 25/0 mmHg; PA = 25/10 mmHg).
-
-
Drug Administration:
-
Allow 20 min stabilization.
-
Infuse Inhibitor (e.g., 1400W @ 1-5 mg/kg bolus or L-NAME @ 10 mg/kg).
-
-
Data Acquisition: Record RVSP, mPAP, and MAP continuously for 60 mins.
-
Endpoint: Calculate the Selectivity Index = (Δ% mPAP reduction) / (Δ% MAP increase).
-
Target: High index (>5) indicates selective pulmonary efficacy.
-
Protocol B: Ex Vivo Selectivity Verification (Western Blot & Griess)
Objective: To confirm that the inhibitor reduced inflammatory NO (iNOS) but spared constitutive NO (eNOS).
-
Tissue Collection: Harvest lung tissue; snap freeze in liquid nitrogen.
-
Homogenization: Lyse in RIPA buffer with protease inhibitors.
-
Western Blot:
-
Probe for iNOS (130 kDa) and eNOS (140 kDa).
-
Expected Result (Selective): Reduced iNOS protein levels (if inhibitor affects stability) or unchanged protein (if only activity is blocked).
-
Crucial Control: Probe for Nitrotyrosine . Selective inhibitors must significantly reduce nitrotyrosine bands (marker of peroxynitrite damage).
-
-
Griess Assay (Activity Proxy):
-
Measure Nitrite/Nitrate (NOx) in lung homogenates.[2]
-
Differentiation: Compare Basal NOx (eNOS driven) vs. LPS/MCT-stimulated NOx (iNOS driven).
-
Result: Selective inhibitors should blunt the "Stimulated" peak but maintain the "Basal" level.
-
Experimental Workflow Visualization
This workflow ensures data integrity when comparing inhibitor classes.
Figure 2: Standardized workflow for evaluating iNOS inhibition efficacy in PH models.
Strategic Recommendations
-
Use Selective Inhibitors for Efficacy Studies: When testing the hypothesis "Does blocking inflammation reverse PH?", use 1400W or GW274150 . Using L-NAME will confound your results with systemic hypertension and renal toxicity.
-
Use Non-Selective Inhibitors for Mechanistic Controls: Use L-NAME only as a positive control for total NO ablation to establish the baseline of eNOS-dependent vasodilation.
-
Monitor Renal Function: In chronic studies (>4 weeks), non-selective inhibition often leads to proteinuria and glomerulosclerosis. Selective iNOS inhibition is generally renal-protective in inflammatory states.
References
-
Mathew, R. et al. (1997).[3] "Role of inhibition of nitric oxide production in monocrotaline-induced pulmonary hypertension." Journal of Applied Physiology. Link
-
Cuzzocrea, S. et al. (2002). "Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation." British Journal of Pharmacology. Link
-
Mitaka, C. et al. (2000). "Comparison between selective and nonselective nitric oxide synthase inhibition and phenylephrine in normal and endotoxic swine." Critical Care Medicine. Link
-
Giaid, A. & Saleh, D. (1995). "Reduced expression of endothelial nitric oxide synthase in the lungs of patients with pulmonary hypertension." New England Journal of Medicine. Link
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
